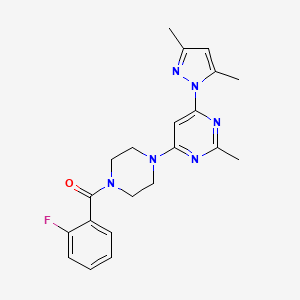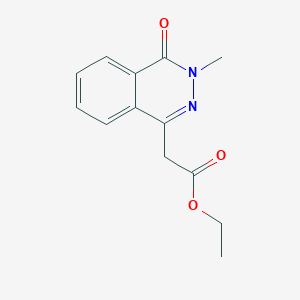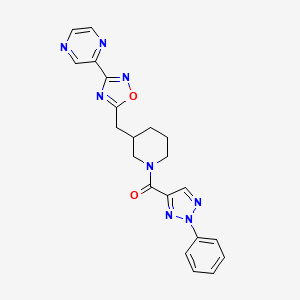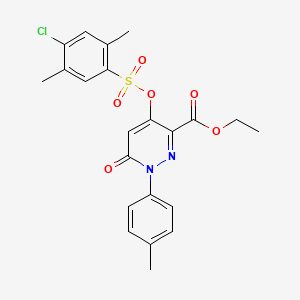![molecular formula C15H16N4O5 B2488062 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea CAS No. 1448037-97-5](/img/structure/B2488062.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions to build up the desired molecular structure. While specific literature on the synthesis of this exact compound was not found, studies on related compounds provide insight into potential synthetic routes. For instance, compounds with dihydrobenzodioxin and pyrimidinyl motifs have been synthesized through reactions involving key intermediates such as arylisocyanates and isothiocyanates, employing methods that could potentially be adapted for the synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (Saracoglu et al., 2019).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. X-ray crystallography, NMR, and computational chemistry techniques are often used to elucidate structures. For related compounds, crystallographic analysis has revealed planar urea scaffolds and hydrogen bonding patterns that significantly influence molecular packing and stability (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of a compound like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea can be anticipated based on functional groups present in its structure. Urea derivatives are known for their ability to form hydrogen bonds, which can influence their reactivity in both biological and non-biological systems. Research on similar urea derivatives has shown that they can exhibit significant antimicrobial activity, suggesting potential reactivity towards biological targets (Haranath et al., 2004).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystallinity, are closely related to their molecular structures. Compounds with the dihydrobenzodioxin and dimethoxypyrimidinyl motifs linked by a urea unit might display unique solubility characteristics due to the presence of both hydrophobic aromatic regions and potential hydrogen bonding sites. Although specific data for this compound were not found, related research suggests that such structures could have interesting solubility profiles in various solvents (Gabriele et al., 2006).
Chemical Properties Analysis
The chemical properties of urea derivatives, including acidity, basicity, and nucleophilicity, are influenced by the electronic nature of substituents on the urea nitrogen atoms. Computational studies, such as DFT calculations, provide valuable insights into the electronic structure, which can predict reactivity and interactions with other molecules. Studies on similar compounds have utilized DFT to explore molecular properties, suggesting that similar approaches could yield valuable information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (Saracoglu et al., 2019).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-21-13-10(8-16-15(19-13)22-2)18-14(20)17-9-3-4-11-12(7-9)24-6-5-23-11/h3-4,7-8H,5-6H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIPIDYFKUYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)

![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)




![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)
